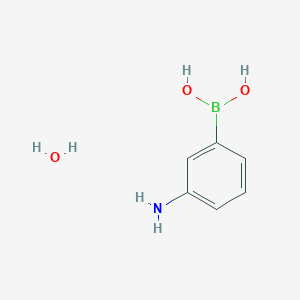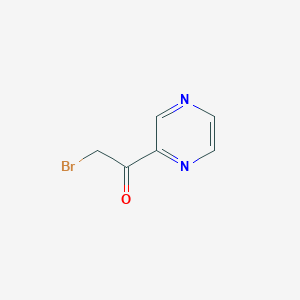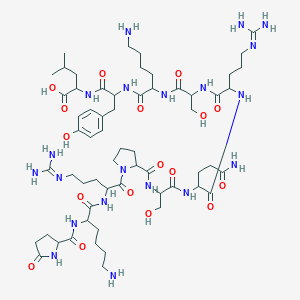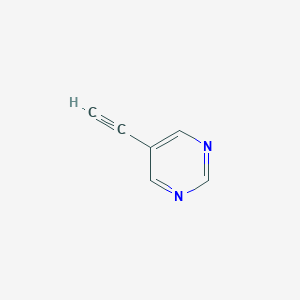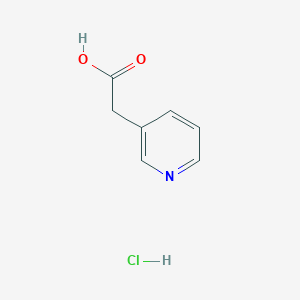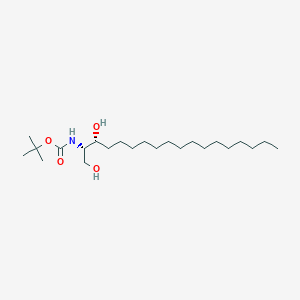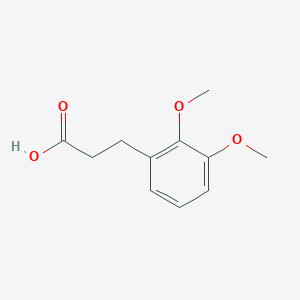
3-(2,3-二甲氧基苯基)丙酸
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the preparation of optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid involves a Pictet-Spengler ring closure of an optically pure amino acid derivative . Another example is the synthesis of 3-(diphenylphosphino)propanoic acid, which is used as an efficient ligand for copper-catalyzed C-N coupling reactions . These methods could potentially be adapted for the synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,3-dimethoxyphenyl)propanoic acid has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined to understand its stereochemistry . Similarly, the Z configuration of (Z)-2,3-bis(3,4-dimethoxyphenyl)propenoic acid was confirmed through crystal structure determination . These studies provide a foundation for understanding the molecular structure of 3-(2,3-dimethoxyphenyl)propanoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds with dimethoxyphenyl and propanoic acid groups has been explored in various contexts. For instance, polyphosphoric acid catalyzed cyclization of methoxyphenyl propionic acids leads to the formation of dimeric products and indanone derivatives . Additionally, acid treatment of lignin-derived compounds results in the formation of diarylpropanones . These reactions highlight the potential pathways and transformations that 3-(2,3-dimethoxyphenyl)propanoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(2,3-dimethoxyphenyl)propanoic acid can be inferred from the literature. For example, the melting points of various forms of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone were reported, which provides insight into the thermal properties of similar compounds . The solubility and stability of these compounds can also be deduced from their chemical structure and the reported behavior of related molecules, such as the improved stability and liposolubility of danshensu derivatives .
科学研究应用
医药:γ 球蛋白基因表达诱导剂
3-(2,3-二甲氧基苯基)丙酸已被用于医学研究,特别是在血红蛋白病的研究中。 它已被用于筛选试验,以识别能够诱导 γ 球蛋白基因表达的短链脂肪酸衍生物 。此应用在镰状细胞性贫血和β-地中海贫血等疾病的背景下意义重大,因为增加的 γ 球蛋白可以减轻症状。
材料科学:与金属的络合物形成
在材料科学中,3-(2,3-二甲氧基苯基)丙酸已知与金属(如铜(II))形成络合物 。此特性可用于开发具有特定光学或电学特性的新材料,在电子学或催化领域非常有用。
生物技术:蛋白质组学研究
该化合物已被用于蛋白质组学研究,表明其在蛋白质和肽的研究中的作用。 它可能是肽类药物合成或蛋白质组学分析设计中的构建块 。
药理学:药物开发
在药理学中,可以探索 3-(2,3-二甲氧基苯基)丙酸与生物分子的相互作用,以开发新的治疗剂。 它对基因表达的影响可能与药物设计和发现相关 。
作用机制
Target of Action
The primary target of 3-(2,3-Dimethoxyphenyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the metabolism of aromatic amino acids
Biochemical Pathways
Given its target, it is likely to influence the metabolic pathways of aromatic amino acids . The downstream effects of this interaction could have significant implications for protein synthesis and other biological processes.
Result of Action
Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,3-Dimethoxyphenyl)propanoic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target . .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
生化分析
Biochemical Properties
It is known to be an orally active short-chain fatty acid . It is suggested that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 3-(2,3-Dimethoxyphenyl)propanoic acid vary with different dosages in animal models .
属性
IUPAC Name |
3-(2,3-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAUUNQQLRYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311019 | |
| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10538-48-4 | |
| Record name | 10538-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


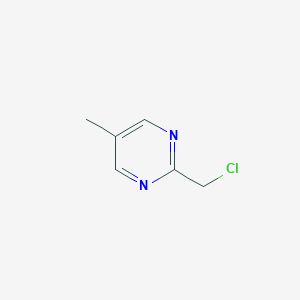



![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
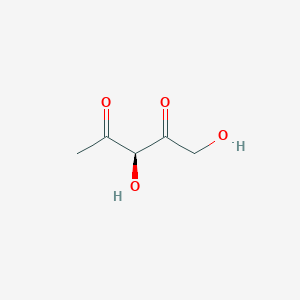
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
